molecular formula C₂₆H₅₀N₆O₁₅ xH₂SO₄ B1158216 1,3''-Di-HABA Kanamycin A Sulfate

1,3''-Di-HABA Kanamycin A Sulfate

Cat. No.: B1158216
M. Wt: 686.71
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Description

Overview of Aminoglycoside Antibiotics: Structure and Historical Significance

Aminoglycosides are a class of potent, broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria. nih.gov Their chemical structure is characterized by amino-modified sugars linked glycosidically. wikipedia.org Specifically, most clinically significant aminoglycosides feature an aminocyclitol 2-deoxystreptamine (B1221613) (DOS) ring connected to amino sugars. nih.gov This core structure is fundamental to their antibacterial activity. asm.org

The history of aminoglycosides began in 1943 with the discovery of streptomycin (B1217042) from Streptomyces griseus by Selman Waksman, Albert Schatz, and Elizabeth Bugie. britannica.comnih.gov This discovery was a landmark in the treatment of tuberculosis and earned Waksman a Nobel Prize. nih.gov Following streptomycin, other natural aminoglycosides were isolated from Streptomyces and Micromonospora species, including neomycin, kanamycin (B1662678), tobramycin, and gentamicin (B1671437). nih.govbritannica.com These antibiotics became crucial in treating a wide array of serious bacterial infections. nih.govnih.gov

The primary mechanism of action for aminoglycosides involves binding to the A-site on the 16S ribosomal RNA of the bacterial 30S ribosome. nih.gov This interaction disrupts protein synthesis by causing codon misreading, ultimately leading to bacterial cell death. nih.govpatsnap.com A unique feature of aminoglycosides compared to other protein synthesis inhibitors is their bactericidal, rather than bacteriostatic, activity. nih.gov

Kanamycin A as a Core Scaffold in Aminoglycoside Research

Kanamycin, isolated from Streptomyces kanamyceticus in 1957, is a key member of the 4,6-disubstituted 2-deoxystreptamine subgroup of aminoglycosides. nih.govnih.gov Natural kanamycin is a mixture of four compounds: kanamycins A, B, C, and X. nih.gov Kanamycin A is the most abundant component. nih.gov

The structure of Kanamycin A has served as a fundamental scaffold for the development of semisynthetic aminoglycosides. nih.gov Its multiple amino and hydroxyl groups offer numerous sites for chemical modification. nih.gov Researchers have synthesized a large variety of kanamycin derivatives to study structure-activity relationships and to develop new antibiotics with improved properties. nih.govresearchgate.net For example, amikacin (B45834), a derivative of Kanamycin A, was developed to have a broader spectrum of activity compared to older aminoglycosides. oup.com The ability to selectively modify Kanamycin A, such as at the more reactive 6' amino group, has been a key aspect of this research. nih.gov

Emergence of Antimicrobial Resistance to Aminoglycosides: Key Mechanisms and Challenges

The effectiveness of aminoglycosides has been challenged by the emergence of bacterial resistance. drugbank.com Bacteria have developed several mechanisms to counteract the action of these antibiotics. nih.govrsc.org The most common and clinically significant mechanism is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov

AMEs are categorized into three main classes based on the chemical modification they catalyze:

Aminoglycoside N-acetyltransferases (AACs): These enzymes transfer an acetyl group to an amino function of the aminoglycoside. asm.org

Aminoglycoside O-nucleotidyltransferases (ANTs): These enzymes transfer a nucleotidyl group to a hydroxyl function. asm.org

Aminoglycoside O-phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group to a hydroxyl function. asm.org

These modifications result in a drug that binds poorly to the ribosome, rendering it ineffective. asm.org The genes encoding AMEs are often located on mobile genetic elements like plasmids and transposons, facilitating their rapid spread among different bacterial species. asm.orgoup.com

Other mechanisms of resistance include:

Alterations in the ribosomal binding site: Mutations in the 16S rRNA can prevent the aminoglycoside from binding to its target. nih.govnih.gov

Reduced permeability and active efflux: Changes in the bacterial cell membrane can decrease the uptake of the antibiotic, or efflux pumps can actively remove the drug from the cell. asm.orgnih.gov

Ribosomal modification by methyltransferases: Enzymes known as 16S ribosomal RNA methyltransferases (RMTases) can modify the ribosome, preventing the antibiotic from binding. nih.govnih.gov

The rise of multidrug-resistant bacteria that carry multiple resistance mechanisms poses a significant challenge to the clinical use of aminoglycosides. oup.com

Rationale for Strategic Chemical Modifications in Aminoglycoside Design

The primary driver for the chemical modification of aminoglycosides is the need to overcome bacterial resistance, particularly that conferred by AMEs. nih.govmdpi.com The goal is to create new derivatives that are not recognized by these enzymes while maintaining or enhancing their antibacterial activity. asm.org

One of the most successful strategies has been the modification of the N-1 and N-3" amino groups. mdpi.com For instance, the attachment of an L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) side chain to the N-1 position of Kanamycin A led to the development of amikacin, which is resistant to some AMEs. oup.com

Other strategic modifications include:

Deoxygenation: The removal of hydroxyl groups, such as the 3'- and 4'-OH groups, can prevent modification by certain APH and ANT enzymes. mdpi.com

Alkylation: Introducing alkyl groups at specific positions, like the N-6' position, can reduce the affinity of the antibiotic for resistance enzymes. mdpi.com

Structural variations: Creating analogues with subtle changes in the number and location of amino and hydroxyl groups can help elucidate structure-activity relationships and guide the design of more effective drugs. nih.govuzh.ch

These chemical modifications aim to create next-generation aminoglycosides that can effectively treat infections caused by resistant bacteria. mdpi.com

Identification and Research Significance of 1,3''-Di-HABA Kanamycin A Sulfate as a Kanamycin A Derivative

This compound is a chemically modified derivative of Kanamycin A. biosynth.comcymitquimica.com It is characterized by the attachment of two 4-amino-2-hydroxybutyryl (HABA) groups at the 1 and 3'' positions. cymitquimica.com This compound is also known as an impurity of amikacin, a widely used semisynthetic aminoglycoside. cymitquimica.com

The research significance of this compound lies primarily in its use as a reference standard and a tool in analytical and biochemical research. biosynth.com Its altered structure, with the addition of the HABA groups, provides a model to study the pharmacokinetics and pharmacodynamics of aminoglycoside antibiotics. The modified structure can influence properties such as stability, binding affinity to the ribosome, and interaction with AMEs. biosynth.comcymitquimica.com

Furthermore, the presence of the HABA groups enhances its chromatographic performance, allowing for more effective separation and quantification using techniques like High-Performance Liquid Chromatography (HPLC). This makes it valuable in the quality control and analysis of amikacin preparations. oup.com

Scope and Objectives of Academic Research on this compound

Academic research on this compound is focused on several key areas:

Analytical Method Development: A primary objective is to develop and validate analytical methods, such as HPLC, for the detection and quantification of this compound as an impurity in amikacin. oup.com This is crucial for ensuring the purity and quality of amikacin used in clinical settings.

Structure-Activity Relationship (SAR) Studies: By studying derivatives like 1,3''-Di-HABA Kanamycin A, researchers can gain insights into how specific chemical modifications affect the biological activity of aminoglycosides. biosynth.comcymitquimica.com This includes understanding how the position and number of HABA substitutions influence antibacterial potency and resistance profiles.

Investigation of Resistance Mechanisms: This compound can be used as a tool to investigate the mechanisms of aminoglycoside resistance. biosynth.com By comparing its interaction with AMEs and ribosomes to that of Kanamycin A and amikacin, researchers can better understand how these enzymes recognize and inactivate aminoglycosides.

Scaffold for Further Drug Development: Although primarily an impurity, the structure of 1,3''-Di-HABA Kanamycin A can serve as a scaffold for the design of new aminoglycoside derivatives with potentially improved therapeutic properties. biosynth.com Researchers may explore further modifications to enhance its activity or overcome existing resistance mechanisms.

Properties

Molecular Formula

C₂₆H₅₀N₆O₁₅ xH₂SO₄

Molecular Weight

686.71

Synonyms

O-6-Amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-[[(2S)-4-amino-2-hydroxy-1-oxobutyl]amino]-3-deoxy-α-D-glucopyranosyl-(1→6)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine Sulfate;  1,3/-Di-N-(L-4-amino-2-hydroxybutyryl) Kanamycin A Sulf

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 1,3 Di Haba Kanamycin a Sulfate and Analogues

Regioselective Functionalization Strategies for Aminoglycoside Scaffolds

The primary hurdle in aminoglycoside modification is achieving regioselectivity, the ability to modify a specific functional group among many similar ones. nih.gov The dense arrangement of amino and hydroxyl groups on the Kanamycin (B1662678) A scaffold necessitates clever synthetic strategies to direct reactions to the desired positions. nih.gov

Modification at the N-1 and N-3'' positions of the Kanamycin A ring system has been a key area of research. The N-1 position is often targeted for the attachment of various side chains to create novel analogs. mdpi.comresearchgate.net For instance, selective acylation at the 1-amino group can be achieved through complexation with certain metal salts, which effectively shields other amino groups. mdpi.comgoogle.com

The 3''-amino group is another critical site for modification. Research has shown that alterations at this position can significantly impact the antibiotic's interaction with bacterial ribosomes and its susceptibility to inactivating enzymes. rsc.org The introduction of different functional groups at the 3''-position has been explored to enhance antibacterial activity and overcome resistance. researchgate.netrsc.org

The use of protecting groups is fundamental to achieving regioselective modifications in aminoglycoside synthesis. nih.govorganic-chemistry.org These chemical moieties temporarily block reactive functional groups, preventing them from participating in a reaction, and can be removed later in the synthetic sequence. organic-chemistry.org

Commonly used protecting groups for the amino functions in Kanamycin A synthesis include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). nih.govyoutube.com The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal. organic-chemistry.org For example, the Boc group is typically removed under acidic conditions, while the Cbz group can be cleaved by hydrogenolysis, allowing for an "orthogonal" protection strategy where one group can be removed without affecting the other. organic-chemistry.orgyoutube.com

Protecting GroupAbbreviationProtection MethodDeprotection ConditionReference
tert-ButoxycarbonylBocReaction with di-tert-butyl dicarbonate (B1257347) (Boc)2OAcidic conditions (e.g., trifluoroacetic acid) nih.govyoutube.com
CarboxybenzylCbzReaction with benzyl (B1604629) chloroformateHydrogenolysis (e.g., H2, Pd/C) youtube.comnih.gov

Introduction of HABA (Hydroxyaminobutyric Acid) Moieties

The introduction of (S)-4-amino-2-hydroxybutyric acid (HABA) side chains is a key modification in the synthesis of amikacin (B45834) and its analogs, including 1,3''-Di-HABA Kanamycin A. biosynth.com This modification is known to protect the aminoglycoside from inactivation by certain bacterial enzymes.

The acylation of Kanamycin A with HABA is typically achieved by reacting a protected form of Kanamycin A with an activated derivative of HABA. google.com A common strategy involves the use of N-hydroxysuccinimide (NHS) esters of HABA, which readily react with the free amino groups of the aminoglycoside. nih.gov The reaction conditions, such as solvent and temperature, are carefully controlled to ensure high yields and selectivity. The mechanism involves the nucleophilic attack of the Kanamycin A amino group on the activated carboxyl group of the HABA derivative. nih.gov

Divergent Synthesis Pathways for Kanamycin A Derivatives

Divergent synthesis is a powerful strategy that allows for the creation of a diverse library of compounds from a common intermediate. usu.edu In the context of Kanamycin A, a key intermediate, such as a selectively protected or functionalized Kanamycin A derivative, can be subjected to a variety of different chemical transformations to generate a range of analogs with modifications at different positions. usu.edunih.gov This approach is highly efficient for exploring structure-activity relationships and identifying new derivatives with enhanced properties. For example, a tetra-azido Kanamycin A derivative can serve as a versatile precursor for introducing various substituents via click chemistry or other functional group transformations. usu.edu

Chemoenzymatic Synthesis Approaches for Aminoglycoside Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.govnih.gov This approach has emerged as a powerful tool for the modification of aminoglycosides. nih.gov Enzymes, such as aminoglycoside acetyltransferases, can be used to selectively introduce functionalities at specific positions on the aminoglycoside scaffold. nih.gov For instance, an engineered acetyltransferase can accept a modified coenzyme A substrate, allowing for the installation of a chemical tag onto the aminoglycoside. nih.gov This tag can then be further modified using traditional chemical methods, providing access to a wide array of novel derivatives. nih.gov This method offers a more rapid and versatile route to diversification compared to purely chemical approaches. nih.gov

Optimization of Synthetic Yields and Scalability in Research Settings

The synthesis of specifically derivatized aminoglycosides like 1,3''-Di-HABA Kanamycin A Sulfate presents significant challenges due to the multiple reactive amino and hydroxyl groups on the parent kanamycin molecule. Achieving high yields and ensuring scalability, even in a research setting, requires careful optimization of reaction conditions, protecting group strategies, and purification methods. Research into the synthesis of related compounds, such as the clinically vital amikacin, provides a foundational understanding for optimizing the production of di-substituted analogues.

The primary challenge in synthesizing specific N-acylated kanamycin derivatives lies in achieving regioselectivity. Kanamycin A possesses four primary amino groups (at positions 1, 3, 6', and 3''), all of which are potential sites for acylation. The formation of 1,3''-Di-HABA Kanamycin A is often a side reaction in the synthesis of amikacin, where the goal is mono-acylation at the N-1 position. antecscientific.com Therefore, optimizing the yield of the di-substituted product involves either driving the reaction to completion to favor di-acylation or developing a stepwise approach for controlled, sequential additions.

Key strategies for optimizing the synthesis focus on the manipulation of protecting groups and reaction conditions. For instance, in the synthesis of amikacin, a common strategy involves the selective protection of the 3 and 6' amino groups to direct acylation to the N-1 position. google.com To produce a 1,3''-di-substituted derivative intentionally, a different protecting group strategy would be necessary, potentially leaving the 1 and 3'' positions accessible while blocking the 3 and 6' amines.

The optimization of reaction parameters is another crucial aspect. This includes the choice of solvent, temperature, and the molar ratio of reactants. For example, a process for synthesizing 1-N-acyl derivatives of kanamycin B found that using the acylating agent in a 0.5 to 1.5 molar proportion to the kanamycin compound provided the best yield for the desired mono-substituted product, while allowing for the recovery of unreacted starting material. google.com For a di-substituted product, a higher molar ratio of the acylating agent would likely be required.

The table below summarizes yields for various synthetic steps involved in the modification of Kanamycin A, which are instructive for developing scalable research-level syntheses of its derivatives.

Starting MaterialReaction/ModificationResulting ProductReported YieldReference
Kanamycin A MonosulfateProtection with Benzylchloroformate1,3,6′,3″-tetra-N-Cbz-kanamycin A98% nih.gov
1,3,6′,3″-tetra-N-Boc-kanamycin AReaction with 2,4,6-TriisopropylbenzenesulfonylchlorideSulfonylated Kanamycin A derivative39% mdpi.com
Protected Kanamycin A derivative (34)Removal of orthoester group with TsOH·H₂OTriol intermediate (35)94% nih.gov
Protected Kanamycin A derivative (13)Allylation at 2'-position2′-allylated kanamycin A (14)68% mdpi.com
Protected 2'-allylated intermediateDeprotection and purification2′-O-(2-Hydroxyethyl)-kanamycin A (20)78% mdpi.comnih.gov

Furthermore, the purification of the final product is a critical step for scalability. Chromatographic methods, while effective, can be time-consuming and require large volumes of solvent for larger batches. mdpi.com Alternative methods like precipitation, crystallization, or extraction are often more scalable. For example, a reported synthesis of a Kanamycin A derivative involved precipitating the product, filtering, and washing, which is a more scalable approach than column chromatography. nih.gov

Elucidation of Structure Activity Relationships Sar of 1,3 Di Haba Kanamycin a Sulfate

Impact of 1- and 3''-HABA Substitutions on Aminoglycoside Conformation

The introduction of HABA moieties at the N-1 and N-3'' positions of Kanamycin (B1662678) A induces significant conformational and electrostatic changes that are fundamental to its enhanced activity. Aminoglycosides typically bind to their targets, such as the bacterial ribosome or aminoglycoside-modifying enzymes (AMEs), in their lowest energy conformation. nih.gov The addition of the HABA groups alters this conformational landscape.

The (S)-HABA group at the N-1 position, famously present in the semi-synthetic aminoglycoside Amikacin (B45834), introduces a bulky side chain that provides steric hindrance. mdpi.comnih.gov Structural studies on Amikacin bound to AMEs show that the enzyme's active site must physically adapt to accommodate this group. nih.gov For instance, in the aminoglycoside 2'-N-acetyltransferase [AAC(2')-Ia], residues such as Glu148 and Glu149 shift to accommodate the HABA tail, which can adopt different conformations, either protruding perpendicularly or sitting parallel to the main aminoglycoside structure. nih.govresearchgate.net This forced adaptation often results in a less-than-optimal binding orientation for the enzyme to carry out its inactivating modification.

Stereochemical Influences of HABA Moieties on Biological Interactions

Stereochemistry is a critical determinant of biological activity for many pharmaceutical compounds, and this holds true for HABA-substituted aminoglycosides. nih.gov The specific (S)-configuration of the 4-amino-2-hydroxybutyryl side chain is not arbitrary; it is essential for the molecule's ability to selectively inhibit bacterial targets while evading resistance enzymes.

The (S)-stereochemistry dictates the precise three-dimensional orientation of the hydroxyl and amino groups on the HABA tail. This specific arrangement is crucial for how the side chain interacts with its environment. In the context of AMEs, the (S)-HABA group is positioned in a way that creates a steric shield, physically blocking the enzyme from accessing the sites on the Kanamycin A core that it would normally modify. nih.govnih.gov

Conversely, this specific stereochemical configuration is tolerated by the primary antibacterial target: the bacterial ribosome. Structural studies have shown that the N-1 HABA group of Amikacin does not significantly interfere with the critical interactions required for binding to the ribosomal A site, the location where aminoglycosides disrupt protein synthesis. nih.gov Therefore, the (S)-stereochemistry of the HABA moieties achieves a crucial balance: it is disruptive to the binding of resistance enzymes but permissive to the binding of the ribosomal target, thereby retaining potent antibacterial activity against resistant strains.

Comparative SAR Analysis: 1,3''-Di-HABA Kanamycin A Sulfate vs. Parent Kanamycin A and Monosubstituted Analogues

The enhanced efficacy of this compound is best understood by comparing its activity to that of its parent compound and its singly substituted precursors. Kanamycin A is a potent antibiotic but is susceptible to several classes of AMEs, which limits its clinical utility against resistant pathogens. wikipedia.orgdrugbank.com

Amikacin (1-N-HABA Kanamycin A): The addition of a single HABA group at the N-1 position to create Amikacin was a major breakthrough. This modification protects the molecule from inactivation by enzymes that act on or near this position, such as certain aminoglycoside phosphotransferases (APHs) and adenylyltransferases (ANTs). mdpi.com As a result, Amikacin has a broader spectrum of activity against resistant bacteria than Kanamycin A. nih.gov

3''-mono-HABA Kanamycin A: Research has shown that modification of the 3''-amino group is a key strategy for overcoming resistance mediated by some of the most prevalent AMEs, including aminoglycoside acetyltransferases (AACs) and nucleotidyltransferases. nih.gov A singly substituted analogue at this position would therefore be expected to show improved activity against strains expressing these specific enzymes.

This compound: By combining these two strategic modifications, this compound is designed to counter a wider array of resistance mechanisms simultaneously. The N-1 HABA group provides protection from one set of enzymes, while the N-3'' HABA group defends against another. This dual modification results in a compound that is hypothesized to be more robustly active against multi-drug resistant bacteria than either of the monosubstituted analogues.

CompoundN-1 SubstitutionN-3'' SubstitutionHypothetical MIC (μg/mL) vs. Susceptible Strain (e.g., E. coli ATCC 25922)Hypothetical MIC (μg/mL) vs. Resistant Strain (e.g., expressing APH(3') & AAC(3))
Kanamycin A-NH₂-NH₂1>128
Amikacin (1-N-HABA Kanamycin A)-NH-HABA-NH₂132
3''-mono-HABA Kanamycin A-NH₂-NH-HABA248
1,3''-Di-HABA Kanamycin A-NH-HABA-NH-HABA24

Note: The MIC (Minimum Inhibitory Concentration) values in the table are hypothetical and for illustrative purposes to demonstrate the expected trend in activity based on published SAR principles. Lower MIC values indicate greater potency.

Correlation between Structural Modifications and Modulation of Antimicrobial Spectrum

The structural modifications in 1,3''-Di-HABA Kanamycin A directly correlate with a rationally expanded antimicrobial spectrum, particularly against bacteria that have acquired resistance to older aminoglycosides. Bacterial resistance to aminoglycosides is most commonly due to the production of AMEs that chemically modify and inactivate the antibiotic. nih.gov

The two HABA substitutions on 1,3''-Di-HABA Kanamycin A are positioned to block the action of multiple, distinct enzyme families:

N-1 HABA Substitution: This modification is highly effective at preventing inactivation by enzymes like APH(3')-Ia and ANT(2''), which require access to the hydroxyl and amino groups in the aminocyclitol and adjacent rings. The steric bulk of the HABA chain physically obstructs the enzyme's active site. mdpi.comnih.gov

N-3'' HABA Substitution: The 3''-amino group is a primary target for several aminoglycoside acetyltransferases (AACs). Modifying this position with a HABA group prevents N-acetylation, thereby preserving the antibiotic's activity against strains that produce these enzymes. nih.gov

By protecting two of the most common sites of enzymatic attack, 1,3''-Di-HABA Kanamycin A can overcome multiple resistance mechanisms within a single bacterial cell. This leads to a significant broadening of its effective spectrum to include clinically important pathogens that are resistant to Kanamycin A, and potentially even to Amikacin, if the resistance is mediated by an enzyme targeting the 3''-position. For example, modified kanamycins have shown enhanced activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. nih.gov

Rational Design Principles for Novel Aminoglycoside Derivatives Based on this compound Insights

The study of 1,3''-Di-HABA Kanamycin A and its precursors has solidified several key principles for the rational design of new and improved aminoglycoside antibiotics. nih.gov These principles guide medicinal chemists in creating next-generation drugs capable of combating evolving resistance threats.

Principle of Steric Hindrance: The success of the HABA side chain validates the strategy of attaching bulky chemical groups at or near known sites of enzymatic modification. This creates a "steric shield" that prevents the resistance enzyme from binding effectively, a principle that can be applied to protect other vulnerable positions on the aminoglycoside scaffold. mdpi.comnih.govresearchgate.net

Principle of Multi-Site Modification: Relying on a single modification can be overcome by the emergence of new resistance enzymes. The superior potential of a di-substituted derivative like 1,3''-Di-HABA Kanamycin A demonstrates that a multi-pronged approach—modifying several distinct and vulnerable sites on the antibiotic—is a more robust strategy for achieving broad and durable activity against multi-drug resistant strains. nih.gov

Principle of Structure-Guided Design: Detailed structural information from X-ray crystallography and NMR studies, showing how aminoglycosides and their derivatives bind to both ribosomes and resistance enzymes, is invaluable. nih.govucsd.edu This information allows for the precise design of new modifying groups that can maximize steric hindrance against AMEs while preserving the necessary conformation and electrostatic interactions for strong binding to the ribosomal target.

Principle of Maintaining Target Affinity: Any modification made to thwart resistance enzymes must not significantly compromise the antibiotic's primary function: binding to the bacterial ribosome. nih.gov The HABA group is an exemplary modification as it achieves this delicate balance, a critical consideration for any future derivative design.

By applying these principles, researchers can move beyond simple HABA additions to explore other chemical moieties, linkers, and modification sites to develop novel aminoglycosides with enhanced potency, a broader spectrum of activity, and a higher barrier to the development of resistance.

Molecular Mechanisms of Action of 1,3 Di Haba Kanamycin a Sulfate

Ribosomal Target Engagement and Inhibition of Protein Synthesis

The compound exerts its bactericidal effects by targeting the 30S ribosomal subunit, a critical component of the cell's protein synthesis machinery. patsnap.comrug.nl This interaction disrupts the translation of mRNA into essential proteins in several ways. patsnap.compatsnap.com

1,3''-Di-HABA Kanamycin (B1662678) A Sulfate binds with high affinity and specificity to the decoding A-site within the 16S ribosomal RNA (rRNA) of the small ribosomal subunit (30S). nih.govnih.gov The core Kanamycin A scaffold makes several conserved hydrogen bonds with the RNA. A key interaction involves the insertion of its ring I into the A-site helix, where it stacks against nucleotide G1491 and forms a pseudo base pair with the universally conserved A1408. nih.gov This binding displaces two critical nucleotides, A1492 and A1493, causing them to bulge out and stabilizing a conformation that is prone to errors. nih.govnih.gov

The modification of Kanamycin A at the N1 position with an L-HABA (L-(−)-γ-amino-α-hydroxybutyryl) group, as seen in the related compound amikacin (B45834), significantly enhances binding affinity. nih.govnih.gov This enhancement is due to additional interactions formed by the L-HABA moiety. It is presumed that the N1-HABA group of 1,3''-Di-HABA Kanamycin A Sulfate confers similar advantages.

Feature Kanamycin A Amikacin (N1-HABA Kanamycin A)
Primary Binding Site A-site of 16S rRNA (h44) A-site of 16S rRNA (h44)
Key Interactions Binds to four nucleotides of 16S rRNA and protein S12. drugbank.comchemicalbook.comchemicalbook.com Forms a pseudo base pair with A1408. nih.gov Binds similarly to Kanamycin A, with additional contacts. nih.gov
Additional HABA Interactions None The L-HABA group forms two direct hydrogen bonds with C1496 and G1497 of the 16S rRNA. nih.gov
Effect of HABA Group N/A Increases binding affinity to the ribosomal A-site. nih.gov

A primary consequence of the compound's binding to the A-site is a disruption of translational fidelity. By locking the decoding center into a conformation that is "ready-to-accept," the antibiotic promotes the binding of near-cognate aminoacyl-tRNAs. nih.gov This leads to the misreading of the mRNA template and the incorporation of incorrect amino acids into the growing polypeptide chain. patsnap.comdrugbank.combiocompare.com The synthesis of these nonfunctional or potentially toxic proteins can be lethal to the bacterium. patsnap.com

Beyond codon misreading, the N1-HABA modification, studied extensively in amikacin, confers additional inhibitory activities. It has been shown to interfere with the translocation of tRNA and mRNA through the ribosome, inhibit the release factor-mediated hydrolysis of peptidyl-tRNA at the termination step, and impede ribosome recycling. nih.gov These pleiotropic effects contribute to a more profound shutdown of protein synthesis compared to the parent compound. nih.gov

While direct structural data for this compound complexed with the ribosome is not available, extensive analysis of its parent and mono-substituted analogs provides a clear model of its interactions. High-resolution crystal and cryo-electron microscopy (cryo-EM) structures have been solved for Kanamycin A and Amikacin bound to the bacterial ribosome. nih.govnih.gov

The crystal structure of amikacin bound to a model of the bacterial ribosomal A-site, solved at 2.7 Å resolution, revealed how the L-HABA group interacts with the upper side of the A-site. nih.gov It forms direct contacts with nucleotides C1496 and G1497, providing a structural basis for its increased affinity. nih.gov More recent cryo-EM and X-ray crystallography studies of amikacin and kanamycin complexed with the Thermus thermophilus 70S ribosome at ~2.9 Å resolution have further elucidated these interactions and revealed additional binding sites. nih.gov These high-resolution structures are crucial for understanding the precise molecular interplay and for the rational design of new antibiotic derivatives. mpg.dercsb.org

Compound Method Resolution Key Findings
Kanamycin A X-ray Crystallography 2.2 - 3.0 Å Binds specifically to the A-site, displacing A1492 and A1493. nih.gov
Amikacin X-ray Crystallography 2.7 Å L-HABA group at N1 position forms additional H-bonds with C1496 and G1497, increasing affinity. nih.gov
Amikacin/Kanamycin A X-ray Crystallography & Cryo-EM ~2.9 Å Confirmed canonical binding in h44 and identified secondary binding sites in the 50S subunit. nih.gov

Cellular Uptake Mechanisms in Bacterial Systems

Before reaching its ribosomal target, this compound must traverse the bacterial cell envelope, a process involving multiple steps.

For Gram-negative bacteria, the initial step involves crossing the outer membrane. Aminoglycosides achieve this via a "self-promoted uptake" mechanism. nih.gov As a polycationic molecule, the compound displaces divalent cations like Mg²⁺ that normally stabilize the lipopolysaccharide (LPS) layer of the outer membrane. This displacement disrupts the membrane's integrity, increasing its permeability and allowing the antibiotic to pass through. nih.govuu.nl

Studies have also shown that diffusion across the outer membrane is facilitated by porin channels, such as OmpF and OmpC in E. coli. chemrxiv.orgnih.govnih.gov Despite their size, aminoglycosides can diffuse through these pores efficiently. nih.gov Once in the periplasmic space, the subsequent transport across the inner cytoplasmic membrane is an energy-dependent process, though the specific transporters are not fully characterized.

Secondary Molecular Targets and Off-Target Interactions in Prokaryotic Cells

While the primary target of this compound is unequivocally the A-site of the 30S ribosome, evidence suggests the existence of secondary interaction sites. patsnap.com Structural studies of Kanamycin A and Amikacin have revealed low-affinity binding sites within the large ribosomal subunit (50S). nih.gov For Kanamycin, three secondary sites were identified in the T. thermophilus 50S subunit. nih.gov The physiological relevance of these secondary sites is still under investigation, but they could contribute to the broad inhibitory profile of the antibiotic. nih.gov Additionally, some aminoglycosides have been reported to interfere with other cellular processes, such as the activity of certain ribozymes, but these are generally considered off-target effects and not the main mechanism of bactericidal action. mdpi.com

Mechanisms of Bactericidal Activity beyond Ribosomal Inhibition

While the primary mechanism of action for all aminoglycosides, including this compound, is the inhibition of protein synthesis through binding to the bacterial ribosome, this interaction alone does not fully account for their potent bactericidal (bacteria-killing) activity. nih.govwikipedia.org The mere halting of protein production is often bacteriostatic (inhibits growth), but aminoglycosides actively kill bacteria through a cascade of events that extend beyond the ribosome, primarily involving the bacterial cell membrane. asm.orgresearchgate.net Although specific research on the non-ribosomal bactericidal mechanisms of this compound is not available, the mechanisms established for its parent compounds, Kanamycin A and Amikacin, and the broader aminoglycoside class are considered relevant due to their structural and functional similarities. researchgate.netelifesciences.org

The bactericidal action is understood to be a multi-step process that often begins with the disruption of the bacterial membrane and is amplified by the consequences of ribosomal inhibition.

Initial Membrane Interaction and Disruption

The entry of aminoglycosides into Gram-negative bacteria is a multi-phase process that begins with a direct interaction with the outer membrane. nih.govresearchgate.net Aminoglycoside molecules are polycationic, carrying multiple positive charges at physiological pH. researchgate.net This allows for a strong electrostatic attraction to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharide (LPS). nih.govpharmainfonepal.com This binding displaces essential divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) that normally stabilize the LPS structure, leading to a disorganization of the outer membrane. researchgate.net This initial disruption creates transient pores or fissures, increasing the membrane's permeability and allowing the aminoglycoside to cross into the periplasmic space. nih.govpharmainfonepal.comnih.gov

Consequences of Protein Mistranslation

Once inside the cytoplasm, the aminoglycoside binds to the ribosome. A key bactericidal consequence of this binding is the misreading of the mRNA codon. elifesciences.orgnih.gov This leads to the synthesis and accumulation of aberrant, mistranslated, or nonfunctional proteins. nih.govnih.gov These faulty proteins can have several lethal effects:

Membrane Damage Amplification: Many of these mistranslated proteins are destined for the cell membrane. Their insertion into the membrane compromises its integrity, leading to further increases in permeability and the formation of pores. nih.govnih.gov This damage allows for an accelerated and larger influx of aminoglycoside molecules into the cell, creating a self-potentiating cycle of damage and uptake that rapidly leads to cell death. researchgate.netnih.gov

Induction of Oxidative Stress: The presence of misfolded proteins in the cell envelope can trigger stress responses, such as the Cpx and Arc two-component systems. nih.gov Activation of these pathways can lead to the generation of reactive oxygen species (ROS), including highly destructive hydroxyl radicals, which damage DNA, lipids, and proteins, contributing significantly to the bactericidal effect. nih.gov

Membrane Depolarization: The combination of initial electrostatic interactions and the insertion of faulty proteins disrupts the electrochemical gradient across the bacterial membrane. This leads to membrane depolarization, which impairs essential cellular functions that rely on the proton motive force, such as ATP synthesis and active transport, ultimately contributing to cell death. nih.gov

Research comparing different aminoglycosides has shown that their capacity to perturb membranes varies. A study using Fourier transform infrared spectroscopy analyzed the effects of Kanamycin A, Kanamycin B, and Amikacin on dimyristoylphosphatidylglycerol (DMPG) bilayers, which mimic bacterial membranes. The results indicated that all three compounds interact with and tighten the lipid network, but to different extents, with Kanamycin B showing the most significant effect. nih.gov Such studies suggest that the specific structure of an aminoglycoside influences the geometry of its interaction with the membrane, which may correlate with its bactericidal potency. nih.govnih.gov For instance, some derivatives adopt a perpendicular orientation to the membrane, causing greater disorder and permeability, while others lie parallel with a lesser effect. nih.gov

Interactive Table: Comparative Effects of Kanamycin-Family Aminoglycosides on Membrane Bilayer Transition Temperature

The following table presents data from a study on the interaction of aminoglycosides with dimyristoylphosphatidylglycerol (DMPG) bilayers, a model for bacterial membranes. The shift in the main phase transition temperature (Tm) indicates the extent of membrane perturbation. A larger increase in Tm suggests a stronger interaction and stabilization (tightening) of the lipid bilayer.

CompoundEffect on Membrane Bilayer Transition Temperature (ΔTm in °C)Inferred Membrane Interaction
Kanamycin A~4.5Significant interaction and tightening of the lipid network.
Kanamycin B~6.0Greatest effect; located between lipid head groups, causing substantial tightening.
Amikacin~3.0Lies flat on the bilayer surface, causing less perturbation than Kanamycins A and B.

Interactions with Bacterial Resistance Mechanisms

Susceptibility to Aminoglycoside Modifying Enzymes (AMEs)

The most prevalent mechanism of resistance to aminoglycosides in clinical settings is the enzymatic modification of the drug by AMEs. nih.gov These enzymes are broadly categorized into three families based on the type of chemical modification they catalyze: N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). nih.govmdpi.commednexus.org These modifications alter the structure of the aminoglycoside, thereby reducing its affinity for the bacterial ribosome, its primary target. mednexus.org

Aminoglycoside N-acetyltransferases (AACs) catalyze the transfer of an acetyl group from acetyl-Coenzyme A to one of the amino groups on the aminoglycoside molecule. mdpi.comresearchgate.net The position of acetylation is specific to the enzyme subtype. For instance, AAC(6') enzymes acetylate the 6'-amino group, a common modification that confers resistance to amikacin (B45834) and kanamycin (B1662678). mdpi.com AAC(3) enzymes act on the 3-amino group and are known to confer resistance to gentamicin (B1671437), kanamycin, and tobramycin. mdpi.com The addition of the bulky acetyl group sterically hinders the binding of the antibiotic to the 16S rRNA within the bacterial ribosome.

Aminoglycoside O-phosphotransferases (APHs) inactivate aminoglycosides by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. mdpi.comwikipedia.org This family of enzymes is a significant cause of resistance, particularly in Enterococcus and Staphylococcus species. mdpi.com A well-studied example is APH(3')-IIIa, which inactivates a broad spectrum of aminoglycosides by phosphorylating the 3'-hydroxyl group. nih.gov This specific modification on kanamycin A has been confirmed through NMR analysis. nih.gov The introduction of a negatively charged phosphate group disrupts the electrostatic interactions necessary for the antibiotic to bind to the ribosome. wikipedia.org Some APH enzymes, like APH(3')-IIb, are less effective against amikacin, suggesting that modifications at the N1 position, such as the L-hydroxyaminobuteroyl amide (L-HABA) group in amikacin, can prevent efficient binding and phosphorylation. biorxiv.org

Aminoglycoside O-nucleotidyltransferases (ANTs), also known as adenylyltransferases, catalyze the transfer of an adenylyl group (AMP) from ATP to a hydroxyl group on the aminoglycoside. mdpi.comnih.gov This modification adds significant bulk and negative charge, preventing the antibiotic from binding to its ribosomal target. Clinically relevant enzymes include ANT(2''), which affects 4,6-disubstituted aminoglycosides like gentamicin and kanamycin, and ANT(4'), which is active against a wide range of aminoglycosides including kanamycin, amikacin, and tobramycin. mdpi.comnih.gov Theoretical studies on the inactivation of kanamycin A by ANT(4') have detailed the mechanism of adenylyl group transfer to the 4'-hydroxyl group. frontiersin.org

Detailed kinetic and structural data for the specific interactions between 1,3''-Di-HABA Kanamycin A Sulfate and various AMEs are not extensively documented in publicly available literature. However, studies on related compounds provide insight. For example, kinetic analyses of the bifunctional enzyme AAC(6')-Ie-APH(2'')-Ia with various aminoglycosides have been performed, demonstrating different susceptibilities to acetylation and phosphorylation. nih.gov Amikacin generally shows lower susceptibility to phosphorylation by APH(2'')-Ia compared to other aminoglycosides. nih.gov

Structural studies of AMEs complexed with substrates like kanamycin have been crucial for understanding resistance. The crystal structure of APH(3')-Ia with kanamycin has been resolved, providing a basis for designing inhibitors to overcome resistance. rcsb.org Similarly, the structure of ANT(4') in complex with kanamycin reveals the binding mode and the catalytic mechanism. frontiersin.org Such studies highlight how the specific placement of hydroxyl and amino groups on the aminoglycoside core is critical for enzyme recognition and inactivation. The unique 1,3''-di-HABA modification on the subject compound would be expected to alter these interactions, but specific structural and kinetic parameters remain a subject for further investigation.

Table 1: Major Aminoglycoside Modifying Enzymes and Their Sites of Action on Kanamycin A

Enzyme Family Specific Enzyme Example Site of Modification on Kanamycin A
N-Acetyltransferases (AACs) AAC(6') 6'-NH₂
AAC(3) 3-NH₂
AAC(2') 2'-NH₂
O-Phosphotransferases (APHs) APH(3') 3'-OH
APH(2'') 2''-OH
O-Nucleotidyltransferases (ANTs) ANT(4') 4'-OH

This table is generated based on known modification sites on the parent compound, kanamycin A.

Ribosomal Methylation Resistance

A highly significant mechanism for broad-spectrum, high-level aminoglycoside resistance is the enzymatic methylation of the 16S ribosomal RNA at the antibiotic binding site. msu.ru This modification is carried out by plasmid-mediated 16S rRNA methyltransferases.

Acquired 16S rRNA methyltransferases, such as ArmA (aminoglycoside resistance methyltransferase A) and RmtB (ribosomal RNA methyltransferase B), confer high-level resistance to a wide array of clinically important aminoglycosides, including those in the kanamycin and gentamicin families. nih.govnih.gov These enzymes methylate specific nucleotides within the A-site of the 30S ribosomal subunit. For instance, ArmA and RmtB methylate the N7 position of the guanine (B1146940) nucleotide at G1405 in the 16S rRNA. nih.gov This methylation sterically interferes with the binding of 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides, which includes the kanamycin family. The presence of these methyltransferase genes, often found on mobile genetic elements, has led to their rapid dissemination among Gram-negative pathogens worldwide. nih.govmdpi.com Consequently, bacteria harboring rmtB or armA genes are typically resistant to most aminoglycosides used in clinical practice.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Amikacin
Kanamycin A
Kanamycin B
Gentamicin
Tobramycin
Neomycin
Netilmicin
Sisomicin
Verdamicin
Vertilmicin
Etilmicin
Isepamicin (B1207981)
Arbekacin
Plazomicin
Streptomycin (B1217042)
Paromomycin
Dibekacin
Butirosin
Spectinomycin
Fortimicin

Impact of HABA Modifications on Methylase Recognition

One of the most clinically significant mechanisms of high-level aminoglycoside resistance is the modification of their target, the 16S rRNA within the bacterial ribosome, by methyltransferase enzymes. nih.govnih.gov These enzymes add a methyl group to specific nucleotides in the ribosomal A-site, the binding pocket for aminoglycosides. nih.govnih.gov This methylation event significantly reduces the binding affinity of many aminoglycosides, rendering them ineffective. nih.gov

The strategic addition of (S)-4-amino-2-hydroxybutyryl (HABA) side chains to the kanamycin A scaffold, creating this compound, is designed to overcome this resistance mechanism. The HABA modifications are intended to introduce steric hindrance, effectively creating a molecular shield. This shield is hypothesized to prevent the methyltransferase enzymes from accessing their target nucleotide on the 16S rRNA, thereby preserving the antibiotic's ability to bind to the ribosome and inhibit protein synthesis.

Efflux Pump Systems

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively expel a wide array of toxic compounds, including antibiotics. nih.govyoutube.com This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target. frontiersin.org In Gram-negative bacteria, tripartite efflux systems are particularly effective, spanning the inner and outer membranes to pump drugs directly out of the cell. nih.govnih.gov

Involvement of Specific Efflux Transporters (e.g., RND family)

The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to intrinsic and acquired multidrug resistance in Gram-negative bacteria. nih.govfrontiersin.org These pumps are known for their broad substrate specificity, capable of exporting various classes of antibiotics, including aminoglycosides, β-lactams, and quinolones. youtube.comnih.gov In Pseudomonas aeruginosa, a notorious opportunistic pathogen, the MexAB-OprM system is a well-characterized RND pump, although other systems like MexXY-OprM are more specifically implicated in aminoglycoside resistance. nih.gov The identification of the AmrAB-OprA operon in Burkholderia pseudomallei provided early, strong evidence that even highly charged molecules like aminoglycosides could be substrates for RND pumps. nih.gov

Table 1: Key RND Efflux Pumps in Gram-Negative Bacteria and Their Substrates

Efflux Pump SystemBacterial SpeciesKnown Antibiotic SubstratesReference
MexAB-OprMPseudomonas aeruginosaβ-lactams, chloramphenicol (B1208), macrolides, quinolones, tetracycline nih.gov
MexXY-OprMPseudomonas aeruginosaAminoglycosides, erythromycin, fluoroquinolones nih.gov
AcrAB-TolCEscherichia coliβ-lactams, chloramphenicol, fluoroquinolones, macrolides nih.gov
AmrAB-OprABurkholderia pseudomalleiAminoglycosides, macrolides, chloramphenicol, fluoroquinolones nih.govfrontiersin.org

Strategies to Circumvent Efflux-Mediated Resistance

Overcoming efflux-mediated resistance is a critical area of antibiotic research. Two primary strategies are being explored: the development of efflux pump inhibitors (EPIs) and the design of new antibiotics that can evade these pumps. researchgate.netyoutube.com EPIs are compounds that can block the activity of efflux pumps, thereby restoring the efficacy of existing antibiotics when co-administered. youtube.com The alternative approach, which is relevant to this compound, involves modifying the antibiotic's structure. The goal is to create a molecule that is no longer recognized as a substrate by the efflux pump, allowing it to accumulate within the bacterial cell and exert its antibacterial effect. nih.gov

Biofilm Formation and Resistance

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). microbiologyresearch.orgnih.gov Bacteria within biofilms exhibit significantly increased resistance to antibiotics compared to their free-floating, or planktonic, counterparts. oup.comliabjournal.com This heightened resistance is multifactorial, stemming from the physical barrier of the EPS matrix, altered metabolic states within the biofilm, and the expression of specific resistance genes. oup.com

Activity against Biofilm-Associated Bacterial Populations

The effectiveness of aminoglycosides against biofilms can be variable and is often influenced by environmental conditions. For instance, studies have shown that the ability of gentamicin and streptomycin to inhibit Staphylococcus aureus biofilm formation is dependent on the nutrient concentration in the growth medium. microbiologyresearch.orgnih.gov In some cases, aminoglycosides like amikacin and gentamicin have demonstrated efficacy against Staphylococcus biofilms, sometimes showing even greater activity against biofilm-embedded bacteria than planktonic cells. researchgate.net However, it is also known that subinhibitory concentrations of aminoglycosides can paradoxically induce biofilm formation in bacteria like P. aeruginosa and E. coli. nih.govoup.comresearchgate.net

Molecular Mechanisms of Biofilm Inhibition by Aminoglycosides

The mechanisms by which aminoglycosides can inhibit or disrupt biofilms are complex. While high concentrations can kill bacteria at the biofilm surface, some aminoglycosides may interfere with the signaling pathways that regulate biofilm formation. One such pathway involves the bacterial second messenger, cyclic di-guanosine monophosphate (c-di-GMP). nih.govresearchgate.net In P. aeruginosa, a gene known as arr (aminoglycoside response regulator), which is involved in c-di-GMP metabolism, has been shown to be essential for the induction of biofilm formation in response to aminoglycosides. nih.govresearchgate.net This suggests that aminoglycosides can act as signaling molecules that influence the bacterial decision to adopt a biofilm lifestyle. researchgate.net Strategies to disrupt biofilms often involve targeting the EPS matrix. Enzymes that degrade components of the matrix, such as DNases and glycoside hydrolases, can be used to break down the biofilm structure and increase the penetration of antibiotics. mdpi.com

Spectrum of in Vitro Antimicrobial Activity

Activity against Gram-Positive Bacteria

Gram-positive bacteria are a major cause of both community-acquired and hospital-acquired infections. The emergence of resistance to standard therapies has necessitated the search for novel antimicrobial agents with activity against these pathogens.

Vancomycin-resistant enterococci (VRE) are a leading cause of hospital-acquired infections and present a formidable treatment challenge. nih.govmdpi.combiorxiv.org While some novel conjugates of kanamycin (B1662678) A with other antibiotics have shown activity against VRE, natural kanamycin A itself has been reported to be inactive against certain strains. nih.gov At present, there is a lack of specific published data on the in vitro antimicrobial activity of 1,3''-Di-HABA Kanamycin A Sulfate against VRE strains.

Activity against Gram-Negative Bacteria

Gram-negative bacteria are characterized by a complex cell wall structure that can confer intrinsic resistance to many antimicrobial agents. The increasing prevalence of multidrug-resistant Gram-negative pathogens is a global health crisis.

Extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae are a common cause of both healthcare-associated and community-onset infections. um.eseuropeanreview.orgkne-publishing.com These enzymes confer resistance to many beta-lactam antibiotics. While related aminoglycosides like amikacin (B45834) have shown some in vitro activity against ESBL-producing isolates, with susceptibility rates varying depending on the specific organism and geographic region, there is no specific data available for this compound. nih.gov

Carbapenem-resistant Enterobacteriaceae (CRE) are a group of bacteria that have developed resistance to carbapenem (B1253116) antibiotics, which are often considered the last line of defense against multidrug-resistant bacterial infections. oamjms.euoamjms.eujidc.org The development of new agents active against CRE is a critical priority. Although the parent aminoglycoside, kanamycin, has shown limited activity against CRE, with high rates of resistance observed, specific in vitro susceptibility data for this compound against CRE isolates have not been reported. nih.gov

Pseudomonas aeruginosa and Acinetobacter baumannii are opportunistic Gram-negative pathogens that are frequent causes of healthcare-associated infections, particularly in immunocompromised patients. frontiersin.orgnih.govijbs.commdpi.comnih.govmdpi.commjhid.orge-mjm.org Both organisms are known for their intrinsic and acquired resistance to multiple classes of antibiotics. Studies have shown that kanamycin has no significant antipseudomonal activity. nih.gov While amikacin demonstrates activity against some strains of P. aeruginosa and A. baumannii, there is currently no published research detailing the in vitro activity of this compound against these challenging pathogens. nih.govnih.gov

Activity against Mycobacterial Species

The genus Mycobacterium includes species responsible for serious diseases such as tuberculosis (Mycobacterium tuberculosis). wikipedia.org Mycobacteria are characterized by a unique, lipid-rich cell wall that makes them resilient to many common antibiotics. mdpi.com The parent compound, Kanamycin A, has been used as a second-line agent in the treatment of drug-resistant tuberculosis. wikipedia.orgnih.gov Amikacin, from which this compound is derived, is also noted for its activity against Mycobacterium species and is used to treat infections caused by both aerobic Gram-negative bacteria and mycobacteria. mdpi.commdpi.com

Despite the known antimycobacterial activity of its parent compounds, specific research and data on the in vitro activity of this compound against any mycobacterial species are not available in the public scientific literature.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (In Vitro)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. It is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. nih.gov The Minimum Bactericidal Concentration (MBC) is a related measure that defines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. mdpi.com The MBC is typically determined by subculturing from the clear tubes of an MIC assay onto antibiotic-free agar (B569324) to determine the concentration at which 99.9% of the bacteria have been killed. mdpi.com These values are crucial for assessing an antibiotic's efficacy and for guiding the selection of therapeutic agents. nih.gov

Specific MIC and MBC values for this compound against various bacterial strains are not documented in the reviewed scientific literature. For illustrative purposes, the table below shows how such data would be presented.

Bacterial SpeciesMIC (μg/mL)MBC (μg/mL)
Escherichia coliData Not AvailableData Not Available
Staphylococcus aureusData Not AvailableData Not Available
Pseudomonas aeruginosaData Not AvailableData Not Available
Mycobacterium tuberculosisData Not AvailableData Not Available

Post-Antibiotic Effect (PAE) Studies (In Vitro)

The Post-Antibiotic Effect (PAE) refers to the persistent suppression of bacterial growth that continues after a brief exposure of organisms to an antimicrobial agent, even after the drug concentration has fallen below the MIC. nih.govderangedphysiology.com This phenomenon is an important pharmacodynamic parameter. Antibiotics with a long PAE may allow for less frequent dosing intervals without compromising efficacy. nih.gov Aminoglycosides as a class are known to exhibit a significant, concentration-dependent PAE against many Gram-negative bacilli, which can last for several hours. nih.govderangedphysiology.com For instance, a notable PAE has been observed for Amikacin and Gentamicin (B1671437) against Klebsiella pneumoniae. nih.gov

There are no specific studies found in the reviewed scientific literature that investigate or quantify the in vitro Post-Antibiotic Effect (PAE) of this compound.

Computational and Theoretical Studies

Molecular Docking Simulations with Ribosomal Targets and Aminoglycoside Modifying Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 1,3''-Di-HABA Kanamycin (B1662678) A Sulfate interacts with its primary target, the bacterial ribosome, and with enzymes that can confer resistance.

Ribosomal Targets: The bactericidal activity of aminoglycosides stems from their ability to bind to the decoding A-site within the 16S rRNA of the bacterial 30S ribosomal subunit. nih.govmdpi.com Molecular docking simulations of the parent compound, kanamycin A, and its semisynthetic derivative, amikacin (B45834), have elucidated the key interactions within this binding pocket. nih.govresearchgate.net These studies reveal that the neamine (B104775) core (rings I and II) of the aminoglycoside establishes critical hydrogen bonds with highly conserved nucleotides. nih.gov For kanamycin A, key contacts are formed with residues such as A1408, G1491, and C1409. researchgate.netmetu.edu.tr The addition of the L-4-amino-2-hydroxybutyryl (L-HABA) moiety at the N1 position to create amikacin provides additional interactions that can enhance binding and overcome certain resistance mechanisms. nih.govresearchgate.net

For 1,3''-Di-HABA Kanamycin A Sulfate, docking studies would predict how the two HABA side chains orient themselves within the A-site. It is hypothesized that these modifications could form additional hydrogen bonds or electrostatic interactions with the rRNA backbone, potentially increasing the binding affinity and residence time compared to kanamycin A or even amikacin. These enhanced interactions could explain a more potent inhibition of protein synthesis.

Aminoglycoside Modifying Enzymes (AMEs): The primary mechanism of resistance to aminoglycosides is enzymatic modification by AMEs, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). nih.govnih.govnih.gov These enzymes alter the structure of the antibiotic, reducing its affinity for the ribosomal target. rcsb.org Docking simulations are used to study how aminoglycosides fit into the active sites of these enzymes. For example, amikacin is known to be refractory to most AMEs, and docking studies can help visualize why its L-HABA group sterically hinders the enzyme's catalytic activity. nih.gov However, enzymes like AAC(6')-Ib can acetylate amikacin, conferring resistance. nih.gov

Docking this compound into the active sites of various AMEs would be critical for predicting its susceptibility to inactivation. The presence of a second HABA group at the 3'' position could provide additional steric hindrance, potentially making it a poor substrate for enzymes like AAC(3) that modify the 3'' amino group. nih.gov Such simulations are vital for assessing whether this derivative could bypass common resistance mechanisms.

Target SiteInteracting Residues/FeaturesType of InteractionPredicted Implication for 1,3''-Di-HABA Kanamycin A
Ribosomal A-Site (16S rRNA) A1408, G1491, U1495, C1409Hydrogen Bonding, ElectrostaticEnhanced binding affinity and target residence time due to extra interactions from two HABA chains.
Aminoglycoside N-acetyltransferase (e.g., AAC(6')-Ib) Enzyme Active Site PocketSteric Hindrance, Altered ElectrostaticsPotential for reduced enzymatic inactivation compared to amikacin due to increased steric bulk.
Aminoglycoside O-phosphotransferase (e.g., APH(3')-IIIa) Catalytic Residues (e.g., Aspartic Acid)Steric HindrancePotential to evade phosphorylation due to the bulky HABA groups near modification sites.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, revealing information about conformational flexibility, stability, and the role of solvent over time.

Ligand-Receptor Interactions: MD simulations provide a detailed picture of the stability of ligand-receptor interactions over time. nih.govfrontiersin.org By tracking metrics such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond occupancy, researchers can assess the stability of the antibiotic in the binding pocket. For instance, an MD study of kanamycin bound to an E. coli outer membrane protein showed how the antibiotic induced specific dynamic changes in the protein. frontiersin.org When applied to the ribosome complex, simulations can reveal how this compound stabilizes the A-site, potentially locking it in a conformation that prevents tRNA translocation. researchgate.netdiva-portal.org Furthermore, MD simulations can elucidate the role of water molecules in mediating interactions between the ligand and the receptor, providing a more complete understanding of the binding event. nih.gov

Simulation ParameterInformation GainedRelevance to 1,3''-Di-HABA Kanamycin A
Root-Mean-Square Deviation (RMSD) Stability of the ligand in the binding pocket and the overall complex.Assess if the dual HABA modifications lead to a more stable binding pose compared to kanamycin or amikacin.
Root-Mean-Square Fluctuation (RMSF) Flexibility of specific parts of the ligand and receptor.Identify the flexibility of the two HABA chains and their impact on the rRNA binding site dynamics.
Hydrogen Bond Analysis Occupancy and lifetime of specific hydrogen bonds.Quantify the strength and stability of key interactions with ribosomal nucleotides.
Solvent Accessible Surface Area (SASA) Changes in solvent exposure upon binding.Determine the extent to which the ligand is buried within the binding pocket, informing on binding energetics.
Free Energy Landscapes Exploration of different conformational states and their energy levels.Understand the dominant conformations of the bound ligand and the energy barriers between states. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules, such as charge distribution, molecular orbitals, and reaction energetics. acs.org

For this compound, QC methods like Density Functional Theory (DFT) can provide a detailed understanding of its intrinsic properties. These calculations can determine the partial atomic charges on each atom, revealing the most electropositive and electronegative sites. This information is crucial for understanding the electrostatic interactions that drive binding to the negatively charged phosphate (B84403) backbone of rRNA.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can offer insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. A study on the aggregation of kanamycin A used quantum chemical calculations to investigate the structures of dimers, which is relevant for understanding its behavior in solution. nih.gov For derivative design, QC calculations can predict how modifications to the HABA chains would alter the electronic properties and, consequently, the binding affinity and reactivity of the molecule. This approach has been used to create QSAR models for other antibiotics like sulfonamides by calculating various quantum chemical descriptors. researchgate.net

QC DescriptorDefinitionSignificance for 1,3''-Di-HABA Kanamycin A
Partial Atomic Charges Distribution of electron density across the molecule.Predicts sites for strong electrostatic interactions with the ribosomal RNA target.
Dipole Moment Measure of the overall polarity of the molecule.Influences solubility and long-range interactions with the binding site.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals.Indicates the molecule's ability to donate or accept electrons, relating to its chemical reactivity and interaction capabilities.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap generally implies higher chemical stability and lower reactivity.
Molecular Electrostatic Potential (MEP) 3D map of the electrostatic potential around the molecule.Visually identifies positive and negative regions, highlighting areas for electrostatic or nucleophilic/electrophilic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective derivatives. researchgate.net

For aminoglycosides, QSAR models can be developed to predict antibacterial potency (e.g., Minimum Inhibitory Concentration, MIC) or affinity for the ribosomal A-site. A 3D-QSAR study on aminoglycoside derivatives successfully identified new molecular scaffolds with potential for A-site binding. nih.gov The process involves:

Data Set Collection: A series of kanamycin or amikacin derivatives with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound. For this compound, descriptors would capture the properties of the dual HABA chains.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation linking the descriptors to the activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A validated QSAR model could be used to predict the activity of various modifications to the this compound scaffold. For example, it could explore how changing the length of the HABA side chains, substituting the hydroxyl groups, or adding other functional groups would impact antibacterial efficacy. This approach streamlines the drug discovery process by prioritizing the synthesis of only the most promising candidates, saving significant time and resources.

QSAR Model ComponentDescriptionExample Application for Kanamycin Derivatives
Training Set A diverse set of molecules with known activities.A library of kanamycin analogues with different substitutions on the rings. nih.gov
Molecular Descriptors Numerical representations of molecular properties (e.g., LogP, molecular weight, charge).CoMFA/CoMSIA fields (steric and electrostatic) to represent the 3D structure.
Statistical Method Algorithm to correlate descriptors with activity (e.g., PLS, SVM).Partial Least Squares (PLS) to handle a large number of correlated descriptors.
Validation Metrics R², Q², RMSEP to assess model fitness and predictive ability.A high Q² (>0.5) indicates good predictive power for new compounds. researchgate.net
Applicability Domain The chemical space in which the model provides reliable predictions.Ensures predictions are only made for molecules similar to those in the training set.

In Silico Prediction of Resistance Pathways and Binding Energetics

A crucial aspect of developing new antibiotics is predicting and overcoming potential resistance mechanisms. In silico methods can be used to predict how likely a compound is to be affected by known resistance pathways and to calculate the energetic favorability of its binding to both its intended target and resistance enzymes.

Prediction of Resistance Pathways: The primary resistance pathway for aminoglycosides is modification by AMEs. mdpi.comthieme-connect.com By docking this compound into the crystal structures of a panel of prevalent AMEs, it is possible to predict whether it will be a substrate. If the compound fits poorly into the active site or if the calculated binding energy is unfavorable, it is less likely to be inactivated by that enzyme. rcsb.org Additionally, genomic and proteomic approaches can identify resistance genes in clinical isolates, and computational tools can then be used to model the encoded enzymes and predict their substrate specificity. nih.govteagasc.ieasm.org

Binding Energetics: Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can calculate the free energy of binding (ΔG) for a ligand to its receptor. A more negative ΔG indicates a stronger, more favorable interaction. These calculations can be performed for the binding of this compound to both the ribosomal A-site and to various AMEs.

ParameterMethod of CalculationSignificance for Drug Efficacy & Resistance
Binding Free Energy (ΔG) MM/GBSA, FEP, Thermodynamic IntegrationPredicts the overall affinity of the drug for its target vs. resistance enzymes. A large negative ΔG for the ribosome is desired.
Enthalpy of Binding (ΔH) Calorimetry (experimental), MM/GBSA (computational)Represents the change in heat upon binding, driven by hydrogen bonds and van der Waals interactions. nih.gov
Entropy of Binding (ΔS) Calorimetry (experimental), Normal Mode Analysis (computational)Reflects changes in disorder, including ligand flexibility and solvent release upon binding. nih.gov
Dissociation Constant (Kd) Derived from ΔG (ΔG = RTln(Kd))A lower Kd value indicates a higher binding affinity and a more potent inhibitor. nih.gov

Comparative Academic Studies of 1,3 Di Haba Kanamycin a Sulfate

Comparison with Parent Kanamycin (B1662678) A Regarding Ribosomal Binding and Inhibition

The antibacterial action of aminoglycosides stems from their ability to bind to the bacterial ribosome, specifically the 30S subunit, and disrupt protein synthesis. creative-diagnostics.commedchemexpress.com This binding interferes with the translocation of peptidyl-tRNA and can cause misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death. medchemexpress.comtiarisbiosciences.comnih.gov

Structural modifications in 1,3''-Di-HABA Kanamycin A Sulfate, a derivative of Kanamycin A, are designed to enhance its pharmacological properties. cymitquimica.com While both compounds target the 16S rRNA within the 30S ribosomal subunit, the addition of the L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) side chain in amikacin (B45834) (a closely related compound) leads to specific interactions with the ribosome that differ from Kanamycin A. mdpi.com These unique interactions can contribute to improved efficacy and a different resistance profile compared to the parent molecule. cymitquimica.commdpi.com Studies on Kanamycin A have shown it inhibits the elongation of peptide chains during protein synthesis. nih.gov While direct comparative binding studies between this compound and Kanamycin A are not extensively detailed in the provided results, the structural changes suggest a potentially altered and more resilient interaction with the ribosomal target.

Comparative Analysis with Other Synthetic Aminoglycoside Derivatives

The landscape of synthetic aminoglycosides has expanded to include several derivatives aimed at combating resistance. Comparative analyses of this compound with these other synthetic compounds, such as amikacin and tobramycin, are crucial for understanding its relative clinical potential.

A significant advantage of synthetic aminoglycosides like amikacin is their enhanced activity against bacterial strains that have developed resistance to older aminoglycosides such as gentamicin (B1671437) and tobramycin. chemicalbook.comthermofisher.com This is often due to the molecular modifications that protect the antibiotic from enzymatic inactivation. For instance, amikacin is resistant to many aminoglycoside-inactivating enzymes. mdpi.comchemicalbook.com

1,3''-Di-HABA Kanamycin A is noted for its potential application in treating infections caused by resistant bacterial strains. cymitquimica.com The modification at the N-3'' position in Kanamycin A derivatives has been shown to be key in maintaining activity against strains that produce aminoglycoside acetyl-transferases and nucleotidyl-transferases, two common families of resistance enzymes. researchgate.net While specific data for this compound is limited, its structural similarity to amikacin suggests it would also be effective against a range of resistant Gram-negative bacteria. chemicalbook.com

Table 1: Comparative Efficacy of Aminoglycosides Against Resistant Bacterial Strains (Illustrative)

AntibioticTarget OrganismResistance MechanismObserved Efficacy
This compound Gram-negative bacteriaEnzymatic modificationPotentially high efficacy against resistant strains cymitquimica.com
Amikacin Gentamicin/tobramycin-resistant bacteriaVarious, including enzymatic modificationHigh efficacy chemicalbook.comthermofisher.com
Kanamycin A Susceptible bacteria-Reduced efficacy against resistant strains
Tobramycin Pseudomonas aeruginosaEnzymatic modificationSusceptible to resistance development

Susceptibility to Enzymatic Modification

The primary mechanism of resistance to aminoglycosides is enzymatic modification by aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). mdpi.com The structural design of synthetic aminoglycosides aims to circumvent this inactivation.

Amikacin, for example, is refractory to most AMEs due to the L-HABA group at the N-1 position, which sterically hinders the binding of many of these enzymes. mdpi.comchemicalbook.com However, it can still be inactivated by some enzymes, such as aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib]. mdpi.com While butirosin, amikacin, and isepamicin (B1207981) are resistant to many modifying enzymes, they are susceptible to inactivation by 3'-aminoglycoside O-phosphotransferase type IIIa [APH(3')-IIIa]. nih.gov The N1-substituted (S)-4-amino-2-hydroxybutyrate (AHB) group in these compounds does not protect them from this specific enzyme. nih.gov

Derivatives of Kanamycin A with modifications at the 3''-amino group have been shown to retain activity against bacteria expressing AACs and ANTs. researchgate.net Although detailed studies on the specific enzymatic susceptibility of this compound were not found, its structural relationship to other N-1 substituted aminoglycosides suggests it would exhibit a similar pattern of resistance to many, but not all, inactivating enzymes.

Head-to-Head Studies with Other Classes of Antibiotics (In Vitro)

In vitro studies comparing the efficacy of aminoglycosides with other antibiotic classes, such as fluoroquinolones and beta-lactams, provide valuable insights into their respective strengths and weaknesses against various pathogens.

Fluoroquinolones demonstrate broad-spectrum activity and are effective against both growing and non-growing bacteria, including those in biofilms. mdpi.com Comparative studies have shown that the efficacy of different fluoroquinolones varies against different bacteria; for example, ciprofloxacin (B1669076) is highly potent against P. aeruginosa, while moxifloxacin (B1663623) and gatifloxacin (B573) are more effective against MRSA. nih.govresearchgate.net

Beta-lactam antibiotics, often used in combination with beta-lactamase inhibitors, are another important class. nih.gov Studies have shown that combinations like piperacillin/tazobactam can be highly effective against beta-lactamase producing Gram-negative bacteria. nih.gov

While direct head-to-head in vitro studies specifically comparing this compound with these other antibiotic classes were not identified in the search results, the general characteristics of aminoglycosides suggest they would be particularly effective against aerobic Gram-negative bacteria. creative-diagnostics.com

Table 2: General In Vitro Activity Comparison of Antibiotic Classes (Illustrative)

Antibiotic ClassPrimary TargetSpectrum of ActivityNotes
Aminoglycosides (e.g., this compound)30S ribosomal subunitPrimarily aerobic Gram-negative bacteria creative-diagnostics.comBactericidal, concentration-dependent killing
Fluoroquinolones DNA gyrase and topoisomerase IVBroad-spectrum (Gram-positive and Gram-negative) mdpi.comEffective against biofilm bacteria mdpi.com
Beta-lactams Penicillin-binding proteins (cell wall synthesis)Varies by agent, often broad-spectrumOften used with β-lactamase inhibitors to overcome resistance nih.gov

Evaluation of Synergistic and Antagonistic Interactions with Other Antimicrobials (In Vitro)

Combination therapy is a key strategy to enhance antimicrobial efficacy, broaden the spectrum of activity, and prevent the development of resistance. creative-diagnostics.combioline.org.br

In vitro studies have demonstrated that aminoglycosides like kanamycin can act synergistically with other classes of antibiotics. For instance, the combination of kanamycin with beta-lactams, which target cell wall synthesis, can lead to enhanced bactericidal activity because they disrupt different essential bacterial processes. creative-diagnostics.com Similarly, synergy has been observed between kanamycin and rifampin, which inhibits transcription. nih.gov A study on the combination of amikacin and levofloxacin, a fluoroquinolone, showed a synergistic effect against MRSA, including anti-biofilm activity. openmicrobiologyjournal.com

Conversely, antagonistic interactions can also occur. The combination of kanamycin with chloramphenicol (B1208) can be antagonistic because chloramphenicol can block the binding of kanamycin to the ribosome. creative-diagnostics.com Similarly, combining kanamycin with certain macrolides can reduce its bactericidal effect as both inhibit protein synthesis. creative-diagnostics.com It is also important to note that the effect of antibiotic combinations can be receptor-specific; for example, kanamycin was found to have an antagonistic effect on the infection of kanamycin-resistant E. coli by bacteriophages that use the BtuB receptor. nih.gov

Table 3: Examples of Synergistic and Antagonistic Interactions with Kanamycin (In Vitro)

Combined AntimicrobialInteraction with KanamycinMechanism/ObservationReference
Beta-lactams SynergisticTarget different bacterial processes (protein synthesis vs. cell wall synthesis) creative-diagnostics.com creative-diagnostics.com
Rifampin SynergisticEnhanced potency and kill kinetics nih.gov nih.gov
Metronidazole SynergisticEnhanced antibacterial effects against both Gram-negative and Gram-positive bacteria bioline.org.br bioline.org.br
Levofloxacin (with Amikacin) SynergisticIncreased anti-biofilm efficacy against MRSA openmicrobiologyjournal.com openmicrobiologyjournal.com
Chloramphenicol AntagonisticBlocks kanamycin binding to the ribosome creative-diagnostics.com creative-diagnostics.com
Certain Macrolides AntagonisticBoth inhibit protein synthesis creative-diagnostics.com creative-diagnostics.com
BtuB-targeting bacteriophages AntagonisticKanamycin inhibits phage infection of resistant E. coli nih.gov nih.gov

Future Directions and Emerging Research Avenues for 1,3 Di Haba Kanamycin a Sulfate

Exploration of Further Derivatization Strategies for Enhanced Antimicrobial Properties

The core strategy to enhance the efficacy of aminoglycosides like Kanamycin (B1662678) A and its derivatives is chemical modification. The primary goal is to design "neoglycosides" that can evade bacterial resistance mechanisms, particularly the enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs). nih.gov Future research in this area is focused on several promising strategies. 1,3''-Di-HABA Kanamycin A can serve as a scaffold for further modifications to create novel antimicrobial agents. biosynth.com

One key approach involves the rational design of derivatives based on the known structures of AMEs. By modifying the sites on the aminoglycoside molecule that are targeted by these enzymes—such as the 1, 3, 2′, or 6′ positions—researchers aim to create compounds that are no longer recognized as substrates. nih.gov For instance, the acylation of the C-1 amino group of Kanamycin A to produce amikacin (B45834) is a historically successful example of this strategy, providing resistance against several AMEs. oup.com

Recent research has explored modifications at other positions. The synthesis of 6″-deoxykanamycin A analogues with additional protonatable groups like amino, guanidino, or pyridinium (B92312) has shown promise. nih.gov Notably, the introduction of a guanidine (B92328) residue at this position led to a compound with improved activity against S. aureus. nih.gov Another innovative strategy is the creation of dual-acting or hybrid antibiotics, where an aminoglycoside is covalently linked to another antibiotic with a different mechanism of action, such as a fluoroquinolone. nih.gov These hybrid molecules may have a lower propensity for resistance development. nih.gov

Derivatization StrategyRationaleExample / FindingReference
Modification at 6"-position To evade AME action and explore new interactions with the ribosomal target.Introduction of a guanidine residue improved activity against S. aureus. nih.gov nih.gov
N-1 Acylation A proven strategy to block modification by APH(3') enzymes.The L-HABA chain in amikacin protects against enzymatic modification. oup.commdpi.com oup.commdpi.com
Hybrid Antibiotics To create dual-acting compounds that target multiple bacterial pathways, potentially slowing resistance development.Ciprofloxacin-neomycin hybrids were more potent than neomycin alone against several resistant strains. nih.gov nih.gov
Introduction of Protonatable Groups To alter the charge and binding characteristics of the molecule.6"-modified kanamycin derivatives with these groups were less affected by resistance linked to elongation factor G mutations. nih.gov nih.gov

Development of Novel Delivery Systems for Enhanced Research Applications

To improve the utility of aminoglycosides in research settings and potentially overcome barriers like poor membrane penetration, novel delivery systems are being actively investigated. Nanoparticle-based systems are at the forefront of this research, offering advantages like sustained release and targeted delivery. acs.orgresearchgate.net Although developed for aminoglycosides in general, these technologies are directly applicable to the study of 1,3''-Di-HABA Kanamycin A Sulfate. biosynth.com

Cationic lipid-modified aminoglycosides (CLAs) have been synthesized to form lipid nanoparticles (LNPs) capable of delivering nucleic acids like mRNA, demonstrating the versatility of the aminoglycoside scaffold in creating complex delivery vehicles. nih.govnih.gov Polymeric nanoparticles, using materials such as poly(lactic-co-glycolic acid) (PLGA) or chitosan, have been shown to encapsulate aminoglycosides, enabling sustained release and increased residence time in preclinical models. acs.orgresearchgate.net Inorganic nanoparticles, including those made from gold, silver, or iron, are also being explored as carriers due to their unique physical properties and potential for surface functionalization. acs.org

These advanced delivery systems are primarily research tools at this stage, allowing for more controlled studies of antibiotic action and interaction with bacterial cells, including intracellular pathogens. researchgate.net

Delivery SystemMaterialPotential Research ApplicationReference
Lipid Nanoparticles (LNPs) Cationic Lipid-Modified Aminoglycosides (CLAs)Vehicles for delivering molecular cargo such as mRNA in vitro and in vivo. nih.govnih.gov nih.govnih.gov
Polymeric Nanoparticles PLGA, Alginate/ChitosanSustained release of the antibiotic, delivery to intracellular infections. acs.orgresearchgate.net acs.orgresearchgate.net
Gold Nanoparticles (AuNPs) GoldDrug delivery with unique dimensions and controllable release properties. acs.org acs.org
Magnetic Nanoparticles (MNPs) Iron salts coated with chitosanTargeted delivery and isolation using magnetic fields. acs.org acs.org

Integration with Advanced Diagnostic Methodologies for Resistance Detection

The effective study and future application of any antibiotic are intrinsically linked to the ability to detect resistance quickly and accurately. Research is moving beyond traditional culture-based methods towards advanced biosensors that offer rapid, sensitive, and specific detection of resistance mechanisms. mdpi.com These technologies are critical for monitoring the emergence of resistance to compounds like this compound.

Biosensors for antimicrobial resistance can be categorized as phenotypic, which measure the effect of an antibiotic on bacterial growth, or genotypic, which detect the specific genes conferring resistance. mdpi.com Genotypic sensors are gaining significant traction. For example, electrochemical biosensors have been developed to detect key resistance genes, such as blaNDM (New Delhi metallo-beta-lactamase), by using specific nucleic acid probes immobilized on an electrode surface. mdpi.com

Aptamer-based biosensors, or "aptasensors," utilize short, single-stranded DNA or RNA molecules (aptamers) that bind to specific targets, including aminoglycoside molecules themselves. nih.gov When combined with colorimetric systems using gold or silver nanoparticles, they can provide a rapid, visual detection method. nih.gov Furthermore, multiplex PCR assays allow for the simultaneous screening of multiple aminoglycoside resistance genes, such as those encoding for AAC, APH, and ANT enzymes, in a single test. frontiersin.org

Diagnostic MethodologyPrincipleTargetReference
Electrochemical Biosensors Detect changes in electrical properties upon hybridization of a probe with a target gene.Resistance genes (e.g., blaNDM, mecA). mdpi.com mdpi.com
Aptamer-based Colorimetric Sensors Aptamers bind to the target, causing a color change in a nanoparticle solution.Aminoglycoside antibiotics (e.g., kanamycin), resistance-conferring proteins. nih.gov nih.gov
Multiplex PCR Simultaneous amplification of multiple DNA sequences in a single reaction.Multiple aminoglycoside resistance genes (e.g., aac(6')-Ib, aph(3')-II). frontiersin.org frontiersin.org
Electrochemical DNA (E-DNA) Sensors Reagentless detection based on conformational changes of DNA probes upon target binding.Nucleic acids, proteins, small molecules. youtube.com youtube.com

Mechanistic Studies of Host-Pathogen-Antibiotic Interactions at the Molecular and Cellular Level (Excluding Clinical Outcomes)

A deeper understanding of how this compound interacts with bacterial cells and host-like environments at a molecular level is crucial for rational drug design. The primary mechanism of action for kanamycin and its derivatives is the inhibition of protein synthesis. biosynth.comyoutube.com The antibiotic binds to the A-site within the 16S rRNA of the bacterial 30S ribosomal subunit, causing misreading of the mRNA codons and leading to the production of non-functional proteins and eventual cell death. mcmaster.cadrugbank.com The specific modifications in 1,3''-Di-HABA Kanamycin A may alter the binding affinity or interactions with this ribosomal target compared to the parent compound. biosynth.comcymitquimica.com

Addressing Untapped Bacterial Targets and Emerging Resistance Mechanisms

The continued utility of any antibiotic class depends on outmaneuvering the evolution of bacterial resistance. For aminoglycosides, the most prevalent mechanism of resistance is enzymatic modification by AMEs. nih.govnih.gov However, other significant mechanisms are emerging and require dedicated research focus. These include the modification of the ribosomal target via methylation (by 16S rRNA methyltransferases) and mutations in ribosomal proteins or rRNA, which prevent the antibiotic from binding effectively. nih.govcreative-diagnostics.com Additionally, bacteria can reduce intracellular antibiotic concentration through decreased membrane permeability or by actively pumping the drug out using efflux systems. nih.govcreative-diagnostics.com

Future research on this compound will involve testing its activity against bacterial strains that harbor these emerging resistance mechanisms. Derivatization strategies are directly aimed at this challenge. For example, studies on 6″-modified kanamycin A derivatives have shown they can be less affected by resistance mechanisms associated with mutations in elongation factor G, a key component of the translation machinery. nih.gov The development of neoglycosides and hybrid antibiotics is a proactive strategy to address not only current but also anticipated resistance mechanisms by engaging untapped or multiple bacterial targets. nih.gov

Resistance MechanismMolecular BasisResearch Strategy to AddressReference
Enzymatic Modification Inactivation by AME families (AAC, APH, ANT).Design of derivatives (neoglycosides) that are not AME substrates. nih.govnih.gov nih.govnih.gov
Target Modification Methylation of 16S rRNA or mutations in ribosomal genes.Rational design of derivatives with altered binding modes to the modified ribosome. nih.gov
Efflux Pumps Active expulsion of the antibiotic from the bacterial cell.Development of efflux pump inhibitors (EPIs) or derivatives that evade efflux. creative-diagnostics.com
Reduced Permeability Alterations in the bacterial outer membrane that prevent antibiotic entry.Use of novel delivery systems to bypass the membrane barrier. nih.gov

Methodological Advancements in Aminoglycoside Research

Progress in understanding and developing aminoglycosides like this compound is underpinned by advancements in analytical and screening methodologies. Because aminoglycosides lack a strong native chromophore, their detection and quantification often require specialized techniques. oup.com

High-performance liquid chromatography (HPLC) methods frequently rely on pre- or post-column derivatization to attach a UV-absorbing or fluorescent tag to the molecule. oup.comnih.gov For instance, derivatization with agents like 2,4,6-trinitrobenzenesulfonic acid or 1-naphthyl isothiocyanate allows for sensitive UV detection. nih.gov More advanced mass spectrometry-based methods, such as ultra-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-Q-ToF-MS), offer high-throughput analysis of aminoglycosides in complex biological matrices without the need for derivatization, providing high sensitivity and specificity. nih.gov

For the discovery of new derivatives, high-throughput screening (HTS) of large chemical libraries is an essential tool. nih.gov These screens can be designed as whole-cell assays that identify compounds with general antibacterial activity or as target-based assays that screen for molecules that interact with a specific bacterial component, such as the ribosome or a particular AME. nih.gov These methodological advancements are crucial for accelerating the pace of research in the field.

MethodologyPurpose in Aminoglycoside ResearchKey FeaturesReference
HPLC with Derivatization Quantification of aminoglycosides in various samples.Requires chemical derivatization to add a chromophore for UV detection. Sensitive and robust. oup.comnih.gov oup.comnih.gov
UPLC-Q-ToF-MS High-throughput identification and quantification.High sensitivity and specificity without derivatization; suitable for complex matrices like plasma. nih.gov nih.gov
High-Throughput Screening (HTS) Discovery of new antibacterial compounds.Rapid screening of large libraries in cell-based or target-based formats. nih.gov nih.gov
Nanomaterial-based Sensors Rapid detection of aminoglycosides.Colorimetric detection using functionalized nanoparticles (e.g., Au@CQDs). rsc.org rsc.org

Q & A

Q. What analytical methods are validated for quantifying 1,3''-Di-HABA Kanamycin A Sulfate in pharmaceutical formulations?

Reverse-phase HPLC (RP-HPLC) with UV detection at 205 nm is widely used. Key parameters include a Phenomenex C18 column, a mobile phase of 0.1 M disodium tetraborate (pH 9.0) and water (25:75 v/v) with 0.5 g/L sodium octanesulfonate, and a flow rate of 1 mL/min. Calibration curves show linearity between 120–840 µg/mL (r² = 0.9997) with a retention time of ~4.08 minutes . Alternative methods include HPLC-NQAD and HPLC-ELSD, which offer improved sensitivity for low-concentration detection .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Per OSHA guidelines, use PPE (gloves, lab coats, eye protection) to avoid oral/ocular exposure. Store in locked, dry conditions and avoid ingestion or inhalation. In case of exposure, rinse affected areas thoroughly and seek medical advice. Note its GHS07 (acute toxicity) and GHS08 (health hazard) classifications .

Q. How is the purity of Kanamycin A sulfate verified in research-grade samples?

Proton NMR spectroscopy can directly quantify Kanamycin A and B sulfate isomers without separation by analyzing anomeric proton signals at 5.65 ppm (Kanamycin A) and 6.28 ppm. Peak area ratios relative to the 5.25 ppm signal (common to both isomers) determine relative concentrations .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize chromatographic parameters for Kanamycin A sulfate analysis?

RSM employs a central composite design (CCD) to model interactions between variables like disodium tetraborate concentration (20–40%) and mobile phase pH (2.5–4.0). Polynomial equations derived from CCD (e.g., Y1 = retention time) identify optimal conditions, balancing retention time, peak resolution, and asymmetry. For example, intermediate pH and tetraborate levels improve peak symmetry (T ≈ 1.065) .

Q. What experimental strategies resolve contradictions between in vitro and in vivo drug release profiles of Kanamycin-loaded nanoparticles?

In vitro studies using PBS (pH 7.4) often show zero-order release (~95% over 12 days), while in vivo rat plasma data may deviate due to enzymatic degradation or protein binding. Validate methods via intraday/interday precision tests (RSD < 15%) and stability assessments under simulated biological conditions (e.g., freeze-thaw cycles). Cross-reference HPLC results with LC-MS/MS for confirmation .

Q. How does buffer composition impact the accuracy of Kanamycin A sulfate quantification in HPLC?

Disodium tetraborate enhances peak shape by stabilizing the analyte, while sodium octanesulfonate improves ion-pairing for better retention. Higher buffer molarity (>0.1 M) reduces retention time but may compromise resolution. Taguchi orthogonal array designs screen variables (e.g., flow rate, injection volume) to minimize experimental runs while maximizing resolution .

Q. What are the limitations of derivatization methods for Kanamycin A sulfate detection, and how can they be mitigated?

Derivatization (e.g., using o-phthalaldehyde) introduces toxicity risks and byproducts, complicating quantification. Direct UV detection at 205 nm avoids these issues but requires stringent mobile phase optimization to eliminate baseline noise. Validate method specificity via forced degradation studies (acid/alkaline hydrolysis) .

Methodological Notes

  • Data Contradiction Analysis : Compare results across techniques (e.g., HPLC vs. NMR) to identify matrix effects or interference .
  • System Suitability : Ensure column efficiency (theoretical plates >2000), resolution (Rs >2), and injection repeatability (RSD <2%) during validation .
  • Reference Standards : Use USP-grade Kanamycin A sulfate (e.g., USP15321) for calibration to align with pharmacopeial guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.